

A Comparative Guide to the Pharmacokinetic Profile of Acitretin Across Diverse Patient Populations

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Compound of Interest

Compound Name: 13-cis Acitretin-d3

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This guide provides a comprehensive comparison of the pharmacokinetic properties of acitretin in various patient populations. Acitretin, a second-generation systemic retinoid, is a cornerstone in the management of severe psoriasis and other keratinization disorders. Understanding its pharmacokinetic variability across different patient groups is paramount for optimizing therapeutic strategies and ensuring patient safety. This document summarizes key pharmacokinetic parameters, details experimental methodologies from pivotal studies, and presents visual representations of metabolic pathways and experimental workflows to facilitate a deeper understanding of acitretin's disposition in the body.

Data Presentation: A Comparative Overview of Acitretin Pharmacokinetics

The following tables summarize the key pharmacokinetic parameters of acitretin and its primary active metabolite, cis-acitretin, in healthy adults and specific patient populations for whom quantitative data are available.

Table 1: Pharmacokinetic Parameters of Acitretin in Different Patient Populations

| Patient Population | N | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | t½ (hr) | Clearance |
|---------------------------------|-------------------------|----------------------|---|--------------------|---|-----------------------|--|
| Healthy Adults | 12 | 30 mg single dose | 148.7 ± 93.0 | 3.2 ± 1.3 | 2641.9 ± 1274.8 (AUClast) | 81.2 ± 26.5 | Data not available |
| 12 | 50 mg single dose (fed) | ~400-500 | ~4 | Data not available | ~50 | Data not available[1] | |
| Geriatric Patients (>64 years) | 7 | 50 mg multiple doses | Plasma concentrations were approximately 2-fold higher compared to young adults.[2] | Data not available | AUC0-24 was approximately 50% higher compared to young adults. | ~54 | Data not available |
| Renal Impairment (Hemodialysis) | 6 | 50 mg single dose | 248 | Data not available | Mean AUCs were about 50% lower than in subjects with normal renal | Data not available | Acitretin is not removed by hemodialysis.[2] |

function.

[3]

Table 2: Pharmacokinetic Parameters of cis-Acitreten (Metabolite) in Different Patient Populations

| Patient Population | N | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | t½ (hr) |
|---------------------------------|----|-------------------------------|--------------------|--------------------|---|--------------------|
| Healthy Adults | 12 | 30 mg single dose (Acitreten) | Data not available | Data not available | Data not available | 119.4 ± 73.4[4] |
| Renal Impairment (Hemodialysis) | 6 | 50 mg single dose (Acitreten) | Data not available | Data not available | Mean AUCs were about 50% lower than in subjects with normal renal function. | Data not available |

Experimental Protocols: Methodologies of Key Pharmacokinetic Studies

The data presented in this guide are derived from studies employing rigorous experimental designs and analytical methods. Below are detailed methodologies from representative studies.

Study in Healthy Korean Subjects

- Study Design: A single-dose, open-label pharmacokinetic study.
- Participants: Nine healthy Korean male volunteers.
- Dosing Regimen: A single oral dose of 30 mg acitreten was administered.

- **Sample Collection:** Blood samples were collected at predetermined time points post-dose.
- **Analytical Method:** Plasma concentrations of acitretin and its metabolite, etretinate, were determined using a validated high-performance liquid chromatography (HPLC) method with UV detection at 350 nm. The lower limit of quantification (LLOQ) was 2 ng/mL.

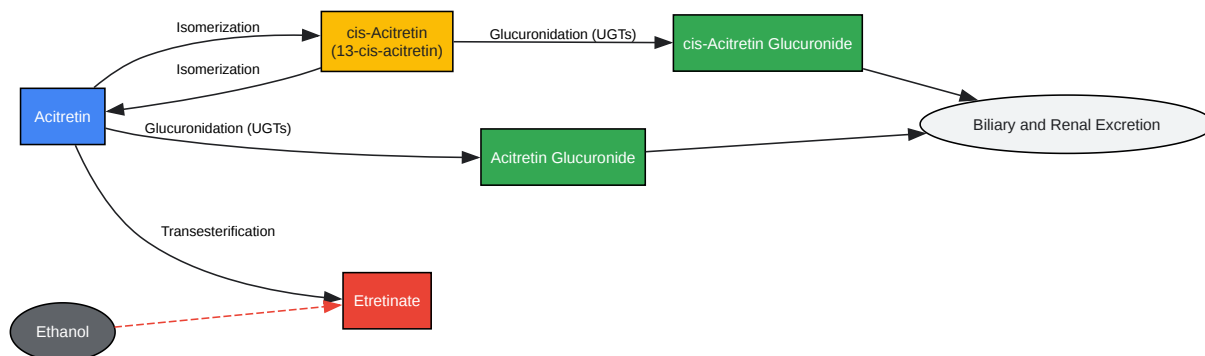
Study in Patients on Hemodialysis

- **Study Design:** A comparative pharmacokinetic study.
- **Participants:** Six patients on hemodialysis and six healthy control subjects.
- **Dosing Regimen:** A single oral dose of 50 mg of acitretin was administered to all participants.
- **Sample Collection:** Plasma samples were collected over time to determine the concentration of acitretin and its 13-cis metabolite. Dialysate was also collected from the hemodialysis patients.
- **Analytical Method:** Plasma and dialysate concentrations of acitretin and cis-acitretin were measured. The specific analytical method was not detailed in the abstract but would typically involve HPLC or LC-MS/MS.

Mandatory Visualizations

Metabolic Pathway of Acitretin

The metabolism of acitretin is a critical determinant of its efficacy and safety profile. The following diagram illustrates the primary metabolic pathways.

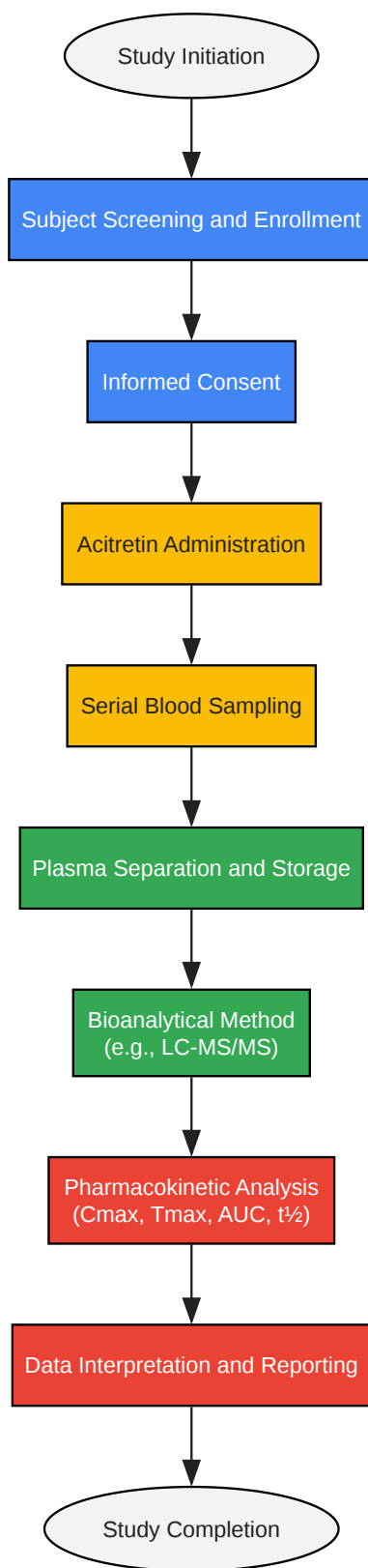


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Caption: Metabolic pathway of Acitretin.

Experimental Workflow for a Typical Acitretin Pharmacokinetic Study

The following flowchart outlines the standard workflow for a clinical study designed to assess the pharmacokinetics of acitretin.



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Caption: Typical workflow for an Acitretin pharmacokinetic study.

Comparative Pharmacokinetic Profiles in Diverse Populations

Pediatric Patients

The safety and efficacy of acitretin in pediatric patients have not been formally established. Consequently, comprehensive pharmacokinetic data, including C_{max}, T_{max}, and AUC, are not available for this population. Treatment in children is generally based on clinical experience and published case series rather than controlled trials. Dosing is often weight-adjusted, with a recommended starting dose of 0.5 mg/kg/day.

Patients with Hepatic Impairment

Acitretin is extensively metabolized in the liver. The manufacturer's label does not provide specific dose adjustment guidance for patients with mild to moderate hepatic impairment. However, acitretin is contraindicated in patients with severe hepatic impairment due to the risk of hepatotoxicity. Elevations in liver enzymes have been observed in patients receiving acitretin.

Patients with Genetic Polymorphisms

The influence of genetic polymorphisms on the pharmacokinetics of acitretin is an area of active research. Acitretin undergoes glucuronidation, a process mediated by UDP-glucuronosyltransferases (UGTs). It has been shown to inhibit UGT1A9, suggesting a potential for drug-drug interactions with other substrates of this enzyme. While polymorphisms in genes encoding for metabolizing enzymes like Cytochrome P450 2C9 (CYP2C9) and UGTs are known to affect the pharmacokinetics of many drugs, specific studies quantifying their impact on acitretin's pharmacokinetic parameters are limited. One study has associated polymorphisms in SLCO1B1 and SLC22A1 with responsiveness to acitretin in psoriasis patients.

Conclusion

The pharmacokinetic profile of acitretin exhibits notable variability across different patient populations. While data in healthy adults are well-characterized, there is a clear need for more quantitative pharmacokinetic studies in pediatric patients and individuals with varying degrees of hepatic impairment to guide optimal and safe dosing. The increased plasma concentrations

observed in the elderly and the altered pharmacokinetics in patients with renal impairment underscore the importance of individualized therapy and careful monitoring in these groups. Further research into the impact of genetic polymorphisms on acitretin's metabolism and disposition will be crucial for the advancement of personalized medicine in the treatment of severe skin disorders.

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